

(R)-M8891: A Comparative Analysis of Efficacy Against Other MetAP-2 Inhibitors

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Compound of Interest

Compound Name: (R)-M8891

Cat. No.: B8175979

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **(R)-M8891** with other prominent Methionine Aminopeptidase-2 (MetAP-2) inhibitors. The data presented is compiled from publicly available experimental findings to offer an objective overview for research and drug development professionals.

Executive Summary

Methionine Aminopeptidase-2 (MetAP-2) is a critical enzyme involved in protein modification and a key target in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Inhibition of MetAP-2 is a promising strategy for cancer therapy. M8891 is a potent, orally active, and reversible inhibitor of MetAP-2. Its enantiomer, **(R)-M8891** (also known as MSC2492281), is significantly less active. This guide focuses on the comparative efficacy of **(R)-M8891** against its active counterpart, M8891, and other notable MetAP-2 inhibitors such as TNP-470, Beloranib, and PPI-2458.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of **(R)-M8891** and other MetAP-2 inhibitors. It is important to note that direct head-to-head comparative studies for all compounds under identical experimental conditions are limited. Therefore, the data presented is compiled from various sources and should be interpreted with consideration for potential methodological differences.

Table 1: In Vitro Biochemical Assay Data for MetAP-2 Inhibitors

Compound	Target	IC50 (nmol/L)	Notes
(R)-M8891 (MSC2492281)	Human MetAP-2	~7800	Approximately 150-fold less active than M8891. [1]
M8891	Human MetAP-2	52	Potent and selective inhibitor. [1]
M8891	Murine MetAP-2	32	[1]
TNP-470	MetAP-2	-	Irreversible inhibitor. Specific IC50 values vary across studies.
PPI-2458	MetAP-2	-	Irreversible inhibitor. Achieves 50% enzyme inhibition in HUVECs at 0.2 nM.
A triazole-based inhibitor	rhMetAP-2	8	Reversible, selective inhibitor identified through high-throughput screening. [2]

Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme source).

Table 2: In Vitro Cell-Based Assay Data for MetAP-2 Inhibitors

Compound	Cell Line	Assay	IC50 / GI50	Notes
(R)-M8891 (MSC2492281)	HUVEC	Proliferation	~15,000 nmol/L	Approximately 750-fold less active than M8891. [1]
M8891	HUVEC	Proliferation	20 nmol/L	[3]
TNP-470	HUVEC	Growth	~100 pg/mL	[4]
PPI-2458	HUVEC	Proliferation	0.2 nmol/L	[5]
IDR-803, IDR-804, IDR-805, CKD-732	HUVEC	Growth	~2.5 nmol/L	Inhibited growth by 50%. [6]

HUVEC: Human Umbilical Vein Endothelial Cells

The data clearly indicates that the stereochemical configuration of M8891 is crucial for its potent inhibitory activity against MetAP-2. The (R)-enantiomer, **(R)-M8891**, exhibits significantly reduced efficacy in both biochemical and cell-based assays. When compared to other established MetAP-2 inhibitors like TNP-470 and PPI-2458, **(R)-M8891** is substantially less potent.

Experimental Protocols

MetAP-2 Biochemical Inhibition Assay (Fluorogenic Substrate Method)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MetAP-2 in a cell-free system.

Materials:

- Recombinant human MetAP-2 enzyme
- Fluorogenic MetAP-2 substrate (e.g., Met-AMC)

- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5)
- Test compounds (**(R)-M8891** and others) dissolved in DMSO
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 96-well plate, add the assay buffer.
- Add the diluted test compounds to the wells. Include a DMSO-only control (no inhibitor) and a control with no enzyme (background).
- Add the recombinant MetAP-2 enzyme to all wells except the background control.
- Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 350 nm excitation and 440 nm emission for AMC liberation) over a set period.
- Calculate the rate of reaction for each well.
- Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

HUVEC Proliferation Assay (Crystal Violet Staining)

This cell-based assay assesses the effect of inhibitors on the proliferation of human umbilical vein endothelial cells, a key process in angiogenesis.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium (e.g., EGM-2)
- 96-well cell culture plates
- Test compounds (**(R)-M8891** and others)
- Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
- Solubilization buffer (e.g., 1% SDS in PBS)
- Microplate reader

Procedure:

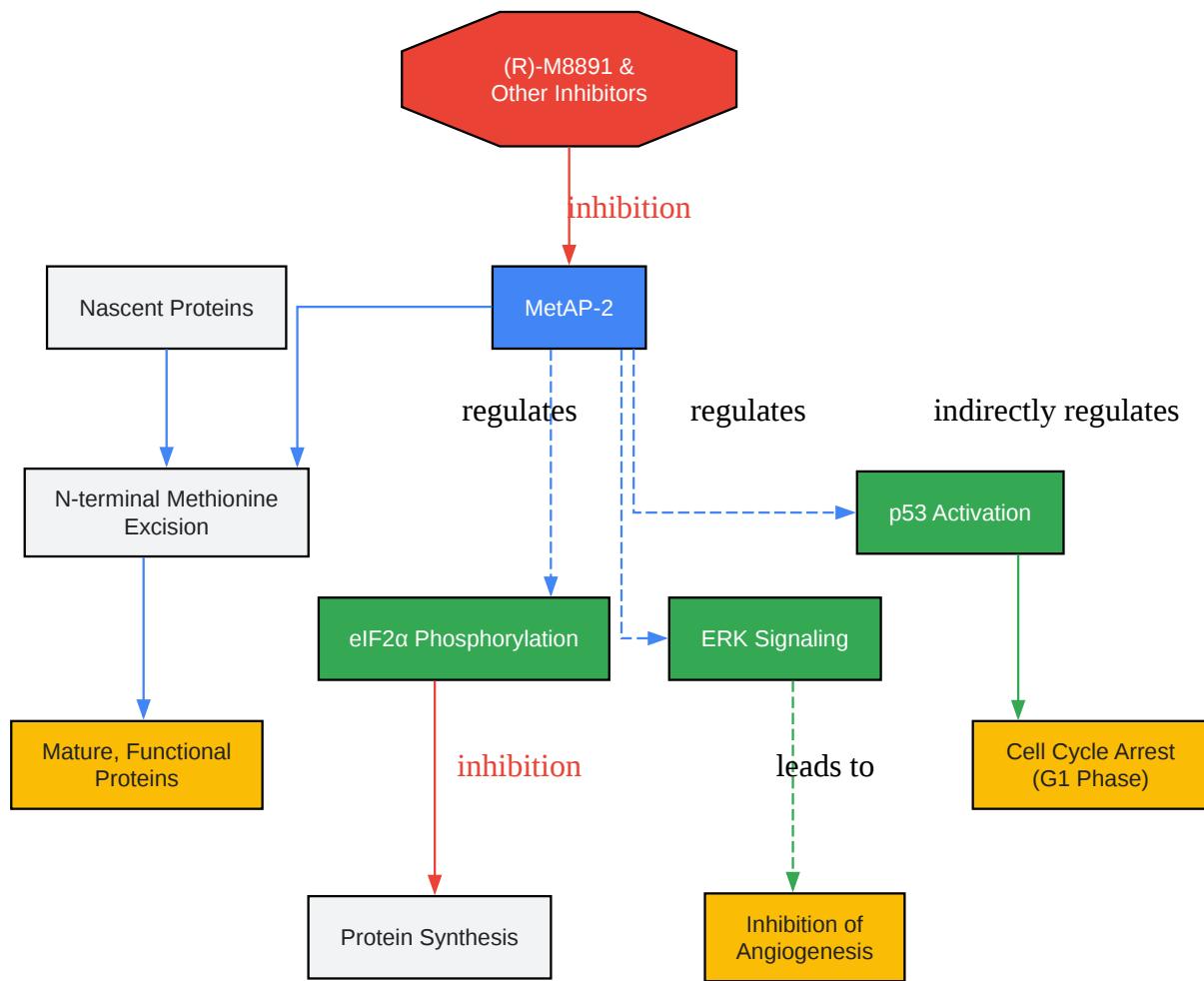
- Seed HUVECs into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of the test compounds in the cell culture medium.
- Remove the existing medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- After incubation, gently wash the cells with PBS.
- Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
- Wash the fixed cells with water and then stain with Crystal Violet solution for 20-30 minutes.

- Thoroughly wash the plates with water to remove excess stain and allow them to air dry.
- Solubilize the stain by adding the solubilization buffer to each well and incubate for 15-30 minutes with gentle shaking.
- Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
- Calculate the percentage of cell proliferation inhibition for each concentration compared to the vehicle control.
- Determine the IC₅₀/GI₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

MetAP-2 Signaling Pathway

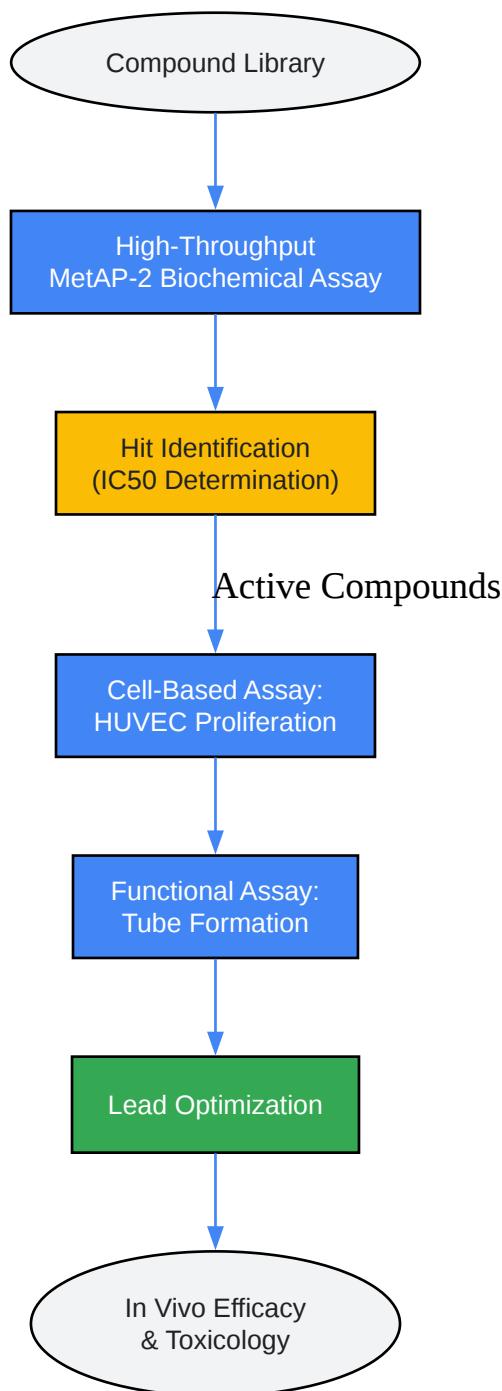
MetAP-2 plays a crucial role in the N-terminal methionine excision of nascent proteins, a vital step for their proper function and stability. Inhibition of MetAP-2 can disrupt downstream signaling pathways involved in cell proliferation and angiogenesis, such as the p53 tumor suppressor pathway and the ERK signaling cascade.

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Caption: MetAP-2 signaling pathway and points of inhibition.

Experimental Workflow for Screening MetAP-2 Inhibitors

The screening of potential MetAP-2 inhibitors typically follows a hierarchical approach, starting with high-throughput biochemical assays to identify initial hits, followed by more complex cell-based assays to evaluate their effects in a biological context.



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Caption: General workflow for screening MetAP-2 inhibitors.

Conclusion

The available data strongly suggests that **(R)-M8891** is a significantly less potent inhibitor of MetAP-2 compared to its enantiomer, M8891, and other established MetAP-2 inhibitors. This underscores the high stereoselectivity of the MetAP-2 active site. For researchers in the field of angiogenesis and cancer drug development, the potent and reversible inhibitory activity of M8891 makes it a valuable tool and a promising candidate for further investigation, while **(R)-M8891** can serve as a useful negative control in related studies. The provided experimental protocols and workflow diagrams offer a foundational framework for the evaluation of novel MetAP-2 inhibitors.

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